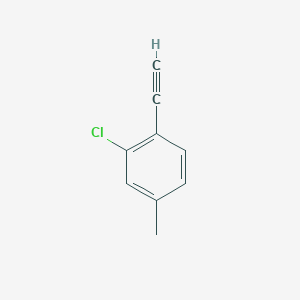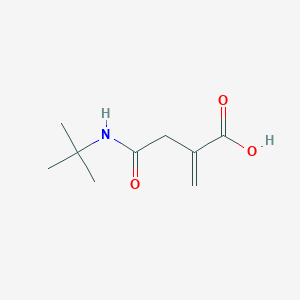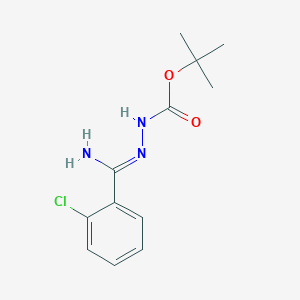![molecular formula C8H14N4 B1393064 3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 952182-05-7](/img/structure/B1393064.png)
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
説明
“3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the linear formula C10H15O2N3 . It is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine platform .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 . The mixture is then reacted with palladium/carbon and an ethanol solution of the compound under the protection of nitrogen in a high-pressure kettle .Molecular Structure Analysis
The molecular structure of “this compound” is based on the [1,2,4]triazolo[4,3-a]pyrazine platform . This platform has been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” include its synthesis from 2-chloropyrazine and hydrazine hydrate . It can also be involved in the formation of N-nitroso-triazolopyrazine, a type of N-nitrosamine .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques
A range of methods for synthesizing derivatives of triazolo[4,3-a]pyrazine have been developed. For instance, Lee et al. (1989) described a novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines, highlighting the simplicity and efficiency of the process (Lee, Kim, Um, & Park, 1989).
Chemical Modification for Enhanced Properties
Raveesha et al. (2020) synthesized a variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, showcasing their potential anti-cancer properties. This work underscores the versatility of these compounds in medicinal chemistry (Raveesha, Kumar, & Prasad, 2020).
Intermediates in Drug Synthesis
Zhang et al. (2019) reported on the synthesis of 3,8-dichloro-[1,2,4] triazolo[4,3-a]pyrazine, an important intermediate in the creation of small molecule anticancer drugs (Zhang, Liu, Zhang, Tan, & Zheng, 2019).
Applications in Drug Development
Anticancer Research
The derivatives of triazolo[4,3-a]pyrazine have been extensively studied for their anticancer properties. As exemplified by Raveesha et al. (2020), these compounds show significant antiproliferative action against human colon cancer cell lines, suggesting their potential as therapeutic agents (Raveesha, Kumar, & Prasad, 2020).
Development of P2X7 Receptor Antagonists
Letavic et al. (2017) highlighted the synthesis and characterization of triazolo[4,3-a]pyrazine derivatives as potent P2X7 antagonists. These compounds have suitable properties for CNS penetration, indicating their potential in neurological therapeutics (Letavic et al., 2017).
Anticonvulsant Activity
Kelley et al. (1995) synthesized and tested various substituted triazolo[4,3-a]pyrazines for anticonvulsant activity, demonstrating their potential in treating seizures (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).
Other Applications
Development of Antimicrobial Agents
Various derivatives of triazolo[4,3-a]pyrazine have been synthesized and evaluated for their antimicrobial properties, as seen in the work of Hassan et al. (2013), who explored their effectiveness against different bacteria and fungi (Hassan, 2013).
Energetic Materials
Sheremetev et al. (2016) developed a one-pot synthesis of furazano[3,4-e]di([1,2,4]triazolo)[4,3-a:3',4'-c]pyrazines, highlighting their potential as explosive and propellant ingredients (Sheremetev, Korolev, Potemkin, Aleksandrova, Palysaeva, Hoang, Sinditskii, & Suponitsky, 2016).
将来の方向性
The [1,2,4]triazolo[4,3-a]pyrazine platform, which includes “3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine”, has been identified as a promising platform for further derivatization in order to discover novel receptor agonists and antagonists . The potential of further synthetic application of the library members for medicinally oriented synthesis has been shown .
作用機序
Target of Action
The primary targets of 3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific details about how such factors impact the action of this compound are currently unavailable .
生化学分析
Biochemical Properties
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair processes . The compound exhibits binding interactions with the active site of PARP, potentially inhibiting its activity and thereby influencing DNA repair mechanisms. Additionally, it may interact with other biomolecules, such as transporters and receptors, affecting cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression, leading to changes in the expression of genes related to cell cycle regulation and apoptosis. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as PARP, inhibiting their activity and thereby affecting DNA repair processes . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism . In vivo studies have also indicated potential long-term effects on tissue function and overall organismal health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of cell signaling pathways and gene expression . At higher doses, it can cause toxic or adverse effects, including disruption of cellular functions and induction of apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its biological effects. Additionally, it can influence metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution within tissues can also influence its overall pharmacokinetics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus may enhance its ability to modulate gene expression and DNA repair processes .
特性
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6(2)8-11-10-7-5-9-3-4-12(7)8/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVMFESFZBIMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680586 | |
| Record name | 3-(Propan-2-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-05-7 | |
| Record name | 5,6,7,8-Tetrahydro-3-(1-methylethyl)-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Propan-2-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)





![1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1392999.png)

